molecular formula C16H13N3O2 B5229896 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B5229896
M. Wt: 279.29 g/mol
InChI Key: KOSKXFUEOMROEU-UHFFFAOYSA-N
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Description

4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound with potential applications in scientific research. It is a member of the pyrido[1,2-a]pyrimidine family of compounds, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This may ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide have not been extensively studied. However, it is believed to have a similar structure to other pyrido[1,2-a]pyrimidines, which have been shown to have a range of biological activities, including anti-inflammatory, anti-viral, and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments is its potential as a tool for studying the mechanisms of cancer cell growth and division. However, one limitation is the lack of knowledge about its specific biochemical and physiological effects, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. One area of interest is in further elucidating its mechanism of action and biochemical and physiological effects. This may help to identify potential uses for this compound in the development of new drugs. Another area of interest is in exploring its potential as a tool for studying cancer cell growth and division. Finally, researchers may also investigate the potential of this compound in other areas of scientific research, such as anti-inflammatory, anti-viral, and anti-bacterial studies.
Conclusion
In conclusion, 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential uses of this compound in scientific research.

Synthesis Methods

The synthesis of 4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves several steps. First, 4-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-2,3-dimethyl-1-phenyl-1H-pyrido[1,2-a]pyrimidin-6-one in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Pyrido[1,2-a]pyrimidines have been shown to have anti-cancer activity, and this compound may have similar effects.

properties

IUPAC Name

4-methyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)15(20)18-13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSKXFUEOMROEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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